
2,4,7-Trinitroxanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-Trinitroxanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework This compound is characterized by the presence of three nitro groups at positions 2, 4, and 7 on the xanthone core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trinitroxanthen-9-one typically involves nitration reactions. One common method is the nitration of xanthone derivatives using a mixture of nitric acid and sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired substitution pattern.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques can further enhance the efficiency of production.
化学反応の分析
Types of Reactions: 2,4,7-Trinitroxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of aminoxanthones.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the xanthone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized xanthone derivatives.
Reduction: Aminoxanthones and related compounds.
Substitution: Various substituted xanthones with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4,7-Trinitroxanthen-9-one involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and biological activity. The compound can intercalate into DNA, disrupt cellular processes, and induce apoptosis in cancer cells. It may also inhibit specific enzymes and signaling pathways, contributing to its therapeutic effects.
類似化合物との比較
Xanthone: The parent compound with a similar core structure but without nitro groups.
2,4,7-Trinitrofluorenone: Another nitro-substituted aromatic compound with similar reactivity.
Aminoxanthones: Reduced derivatives of 2,4,7-Trinitroxanthen-9-one with amino groups instead of nitro groups.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of three nitro groups. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
131032-92-3 |
|---|---|
分子式 |
C13H5N3O8 |
分子量 |
331.19 g/mol |
IUPAC名 |
2,4,7-trinitroxanthen-9-one |
InChI |
InChI=1S/C13H5N3O8/c17-12-8-3-6(14(18)19)1-2-11(8)24-13-9(12)4-7(15(20)21)5-10(13)16(22)23/h1-5H |
InChIキー |
GRKGPRVKUQAYIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(O2)C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


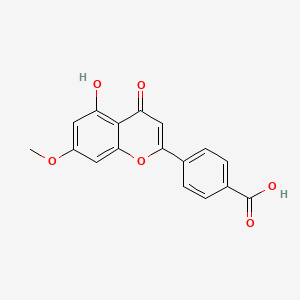
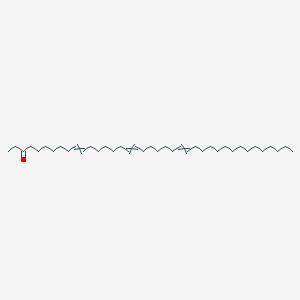

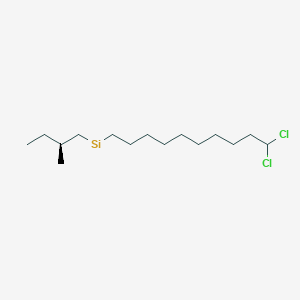
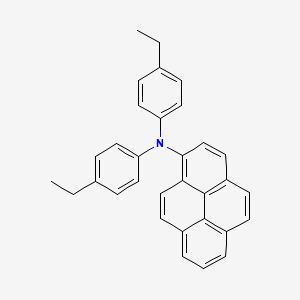
![2-[2,3-Difluoro-4-(nonyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281135.png)

![6-{[tert-Butyl(diphenyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B14281142.png)
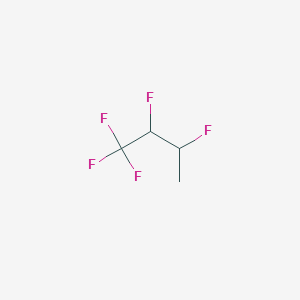
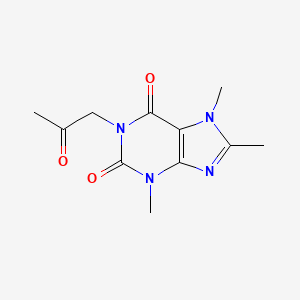
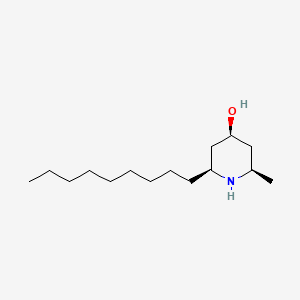
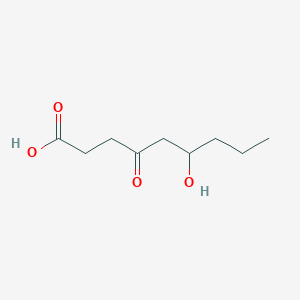
![tert-Butyl(dimethyl)[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281175.png)

